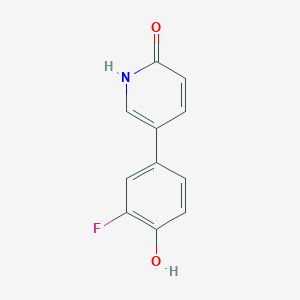
5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Overview
Description
5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, also known as FHPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a pyridinone derivative that possesses a fluorine atom and a hydroxyl group on its aromatic ring. The unique structure of FHPP makes it an attractive candidate for drug development, as it has been shown to exhibit promising biological activity in preclinical studies.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has been studied extensively for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory treatment. In preclinical studies, 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has been shown to exhibit potent inhibitory effects on cancer cell growth and proliferation, making it a promising candidate for the development of anticancer drugs. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has been shown to possess neuroprotective properties, as it can prevent neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has also been investigated for its anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells. 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the protection of cells against oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has been shown to exhibit several biochemical and physiological effects in preclinical studies. In cancer cells, 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of neurodegenerative diseases, 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can prevent neuronal cell death and improve cognitive function. 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has also been shown to possess anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines and inhibit inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one in lab experiments is its potent biological activity, which makes it an attractive candidate for drug development. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is relatively easy to synthesize using standard organic chemistry techniques, making it accessible to researchers. However, one of the limitations of using 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, including the development of novel drug candidates based on its structure, the investigation of its mechanism of action, and the exploration of its potential applications in other fields. One potential direction for future research is the development of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one's mechanism of action, which could lead to a better understanding of its biological activity and potential therapeutic applications. Finally, the exploration of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one's potential applications in other fields, such as materials science and catalysis, could lead to the development of novel technologies and materials.
properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-3-10(9)14)8-2-4-11(15)13-6-8/h1-6,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPRBFTGJWEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682659 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111109-87-5 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE](/img/structure/B3392489.png)
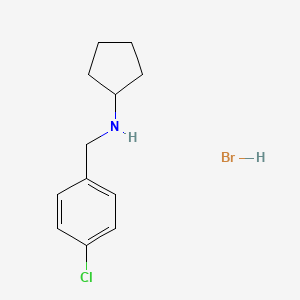
![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)
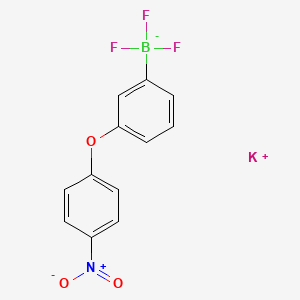
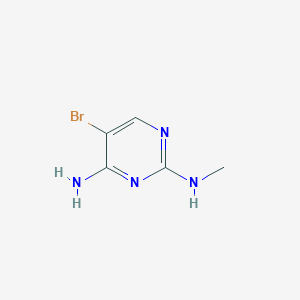
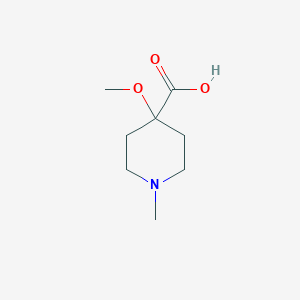
![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3392521.png)
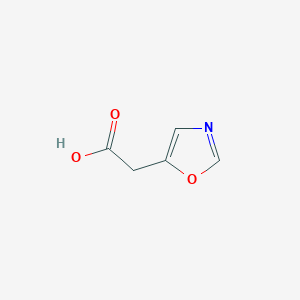

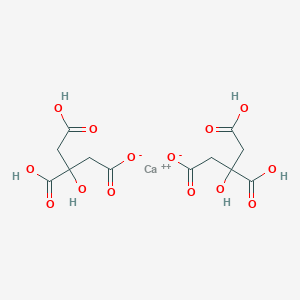



![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)